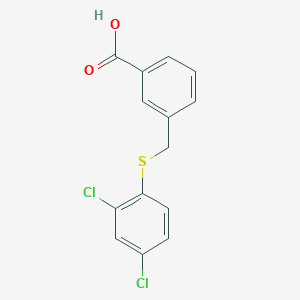
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid: is an organic compound featuring a thiophene ring system with formyl and carboxylic acid functional groups. Thiophene derivatives are known for their significant roles in organic synthesis and material science due to their unique electronic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated to form 2,5-dibromothiophene.
Formylation: The dibromothiophene undergoes a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group.
Carboxylation: The formylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid.
Reduction: 5-(5-hydroxymethylthiophen-2-yl)thiophene-2-carboxylic acid.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the construction of conjugated polymers and organic semiconductors.
Biology
In biological research, thiophene derivatives are explored for their potential as bioactive molecules. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, thiophene-based compounds are investigated for their therapeutic potential. They are studied for their ability to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They are also employed as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid
- 5-(5-methylthiophen-2-yl)thiophene-2-carboxylic acid
- 5-(5-nitrothiophen-2-yl)thiophene-2-carboxylic acid
Uniqueness
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for diverse chemical modifications and applications. The formyl group provides a site for further functionalization, while the carboxylic acid group enhances solubility and reactivity.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C10H6O3S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13) |
Clé InChI |
CENUSKFLSKYNJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


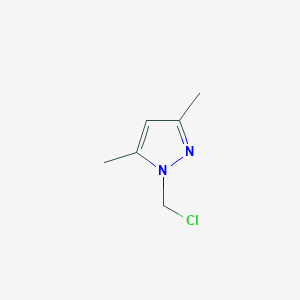
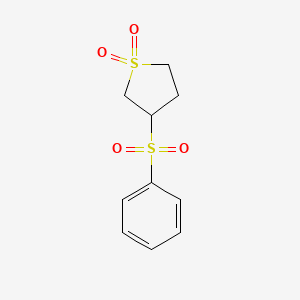
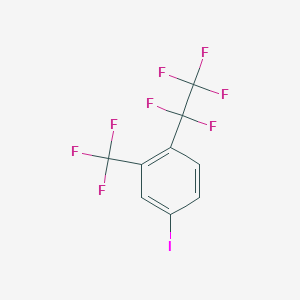

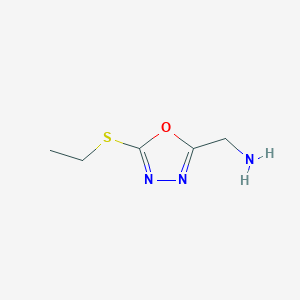

![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)

